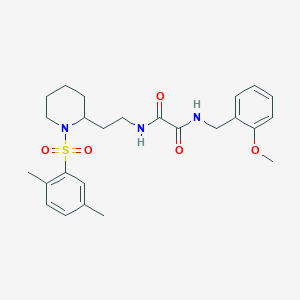

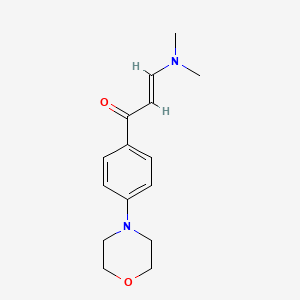

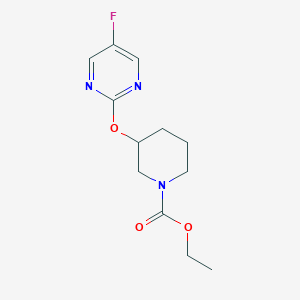

![molecular formula C12H12ClN3O2 B2686223 2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride CAS No. 1189646-36-3](/img/structure/B2686223.png)

2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride” is a chemical compound . It is a derivative of benzofuro[3,2-d]pyrimidine .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis

The molecular formula of “2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol” is C12H11N3O2 . The molecular weight is 229.23 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidine derivatives have been described in the Synthesis Analysis section above .Scientific Research Applications

Structural and Crystallographic Studies

- Research on related compounds shows their structural and crystallographic characteristics. For example, Li Li et al. (2012) analyzed a compound consisting of two 2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one units, providing insights into the planarity and dihedral angles of these molecular structures, relevant for understanding their chemical behavior and potential applications (Li Li, Yong-nian Qu, J. Gong, & Yanggen Hu, 2012).

Synthesis and Biological Activity

- S. A. Alsahib and Ruaa M. Dhedan (2021) explored the synthesis of heterocyclic compounds including pyrimidinylamino derivatives. Their work involved evaluating the biological activity of these compounds, which is crucial for their potential applications in medicine or biotechnology (S. A. Alsahib & Ruaa M. Dhedan, 2021).

Novel Synthetic Methods

- Research by M. Khashi, A. Davoodnia, and J. Chamani (2014) demonstrated innovative methods for synthesizing pyrrolo[2,3-D]Pyrimidine derivatives. Such advancements in synthetic methods expand the scope of potential applications for these compounds in various scientific fields (M. Khashi, A. Davoodnia, & J. Chamani, 2014).

Catalysis and Reaction Mechanisms

- Yanggen Hu, Mingguo Liu, and M. Ding (2008) studied the reactions involving similar compounds, shedding light on their potential as catalysts or reactants in chemical processes (Yanggen Hu, Mingguo Liu, & M. Ding, 2008).

Antimicrobial Studies

- T. Chundawat, Nutan Sharma, and S. Bhagat (2014) investigated fluorine-containing benzofuro[3,2-d]pyrimidine derivatives for antimicrobial activities. Such studies are pivotal for developing new antimicrobial agents (T. Chundawat, Nutan Sharma, & S. Bhagat, 2014).

Pharmaceutical Development

- Xu Wei-ming (2010) reviewed the importance of benzofuro[3,2-d] pyrimidine derivatives in pharmaceuticals, highlighting their role in antibiosis, anti-inflammatory, and anticancer drugs (Xu Wei-ming, 2010).

Anticancer Research

- H. Liszkiewicz (2002) explored the synthesis of compounds with potential anticancer activity, including pyrimidinylamino derivatives, underscoring the relevance of these compounds in cancer research (H. Liszkiewicz, 2002).

Mechanism of Action

Target of Action

It is known that benzofuro[3,2-d]pyrimidine derivatives, which this compound is a part of, have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities .

Mode of Action

It is known that benzofuro[3,2-d]pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

Action Environment

The compound’s predicted melting point (158-160 °c) and boiling point (4764±300 °C) suggest that it may have certain stability under various environmental conditions .

Future Directions

The future directions for the study of “2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride” and similar compounds could involve further exploration of their anticancer properties . More research is needed to understand their mechanisms of action and potential applications in cancer treatment .

Properties

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2.ClH/c16-6-5-13-12-11-10(14-7-15-12)8-3-1-2-4-9(8)17-11;/h1-4,7,16H,5-6H2,(H,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPPAKZLXBRABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

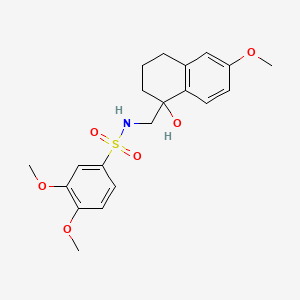

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)

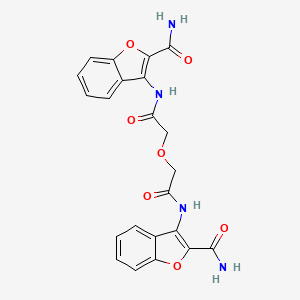

![Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2686142.png)

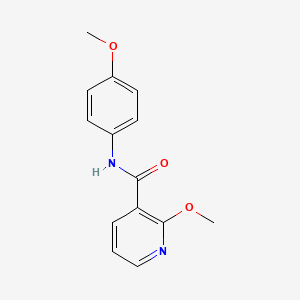

![4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686147.png)

![N-[(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2686148.png)

![2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene](/img/structure/B2686152.png)